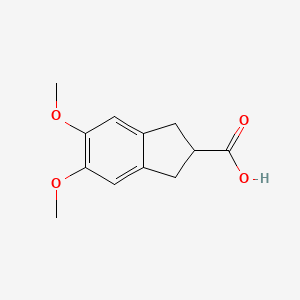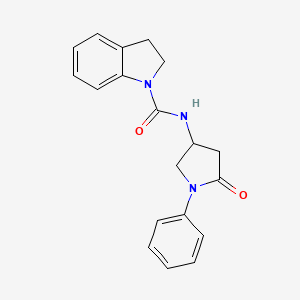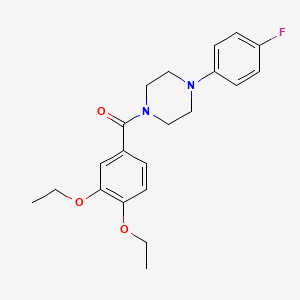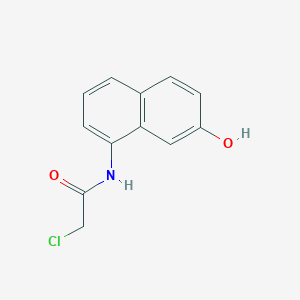![molecular formula C25H23N3O3 B7458384 6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)
6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a derivative of indolo[3,2-b]quinoxaline, which is a heterocyclic compound that exhibits a wide range of biological activities. The synthesis method of this compound involves several steps, including the condensation of 4-ethoxy-3-methoxybenzaldehyde with 2-nitroaniline, followed by reduction and cyclization. The resulting compound has been shown to have several potential applications in scientific research.
作用机制
The mechanism of action of 6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline involves several pathways. Studies have shown that this compound inhibits the activity of several enzymes that are involved in cancer cell proliferation, such as topoisomerase IIα and DNA polymerase. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline has several biochemical and physiological effects. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to exhibit neuroprotective activity by protecting neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
One of the main advantages of using 6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.
未来方向
There are several future directions for research on 6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline. One potential direction is to investigate the potential use of this compound in combination with other anti-cancer agents. Studies have shown that combining different anti-cancer agents can lead to synergistic effects, which may increase the efficacy of treatment. Another potential direction is to investigate the potential use of this compound in other scientific applications, such as neurodegenerative diseases and autoimmune disorders. Studies have shown that this compound exhibits potent anti-inflammatory and neuroprotective activity, which makes it a promising candidate for further research.
合成方法
The synthesis of 6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline involves several steps. The first step is the condensation of 4-ethoxy-3-methoxybenzaldehyde with 2-nitroaniline in the presence of a suitable catalyst. The resulting product is then reduced using a reducing agent such as sodium borohydride. The final step involves cyclization of the resulting compound using a suitable acid catalyst. The yield of the final product is typically around 50%.
科学研究应用
6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline has been extensively studied for its potential use in various scientific applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.
属性
IUPAC Name |
6-[(4-ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-4-31-22-12-9-16(13-23(22)30-3)15-28-21-11-10-17(29-2)14-18(21)24-25(28)27-20-8-6-5-7-19(20)26-24/h5-14H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEIWHMQKOIPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)OC)C4=NC5=CC=CC=C5N=C42)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)
![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)
![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)

![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)



![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)
